molecular formula C19H20N2O6S B11474325 3-[2-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid

3-[2-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid

Cat. No.: B11474325
M. Wt: 404.4 g/mol
InChI Key: AGHVQUTWDXSOCF-UHFFFAOYSA-N
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Description

3-[2-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid is a complex organic compound with a molecular formula of C19H20N2O6S It is characterized by the presence of a benzoic acid moiety linked to a sulfonylamino group and a pyrrolidinylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(2-Oxopyrrolidin-1-yl)phenylsulfonyl chloride. This intermediate is then reacted with 2-aminoethoxybenzoic acid under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl and benzoic acid moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of sulfonamides or esters.

Scientific Research Applications

3-[2-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrrolidinylphenyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[4-(2-Oxopyrrolidin-1-yl)phenyl]amino}ethoxy)acetic acid
  • 4-(2-Oxopyrrolidin-1-yl)phenylsulfonyl chloride
  • Benzoic acid derivatives with sulfonylamino groups

Uniqueness

3-[2-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H20N2O6S

Molecular Weight

404.4 g/mol

IUPAC Name

3-[2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]ethoxy]benzoic acid

InChI

InChI=1S/C19H20N2O6S/c22-18-5-2-11-21(18)15-6-8-17(9-7-15)28(25,26)20-10-12-27-16-4-1-3-14(13-16)19(23)24/h1,3-4,6-9,13,20H,2,5,10-12H2,(H,23,24)

InChI Key

AGHVQUTWDXSOCF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCOC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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